molecular formula C11H11Cl2NO B1647227 1-(3,5-Dichlorophenyl)piperidin-4-one

1-(3,5-Dichlorophenyl)piperidin-4-one

Cat. No.: B1647227
M. Wt: 244.11 g/mol
InChI Key: ULEOXAJHXYAVNI-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)piperidin-4-one is a piperidin-4-one derivative substituted with a 3,5-dichlorophenyl group at the 1-position. The 3,5-dichloro substitution pattern enhances its lipophilicity and electronic properties, which may influence receptor binding and metabolic stability .

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)piperidin-4-one

InChI

InChI=1S/C11H11Cl2NO/c12-8-5-9(13)7-10(6-8)14-3-1-11(15)2-4-14/h5-7H,1-4H2

InChI Key

ULEOXAJHXYAVNI-UHFFFAOYSA-N

SMILES

C1CN(CCC1=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CN(CCC1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidin-4-one Core

Chlorophenyl-Substituted Analogs
  • Compound 4c: (3E,5E)-3,5-bis[(4-chlorophenyl)methylene]-1-[3-(4-hydroximino-1-piperidyl)propanoyl]piperidin-4-one methiodide Key Features: Dual 4-chlorophenyl groups, methiodide counterion. Data: Yield = 89%, m.p. = 192°C; MS (FD) m/z = 526.1652 (M⁺) .
  • Compound 4d: (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-1-[3-(4-hydroximino-1-piperidyl)propanoyl]piperidin-4-one methiodide Key Features: 3,4-Dichlorophenyl substituents, higher molecular weight. Data: Yield = 88%, m.p. = 177.2°C; MS (FD) m/z = 594.0859 (M⁺) .
  • (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one Key Features: No hydroximino side chain; 3,4-dichloro substitution. Data: MW = 413.12 g/mol, purity = 95% .

Comparison :

  • Melting Points : The 3,4-dichloro analog (4d, 177.2°C) has a lower m.p. than the 4-chloro derivative (4c, 192°C), likely due to reduced symmetry and weaker crystal packing .
  • Bioactivity: Tumor-selective toxicity is observed in compounds with hydroximino side chains (e.g., 4c, 4d), suggesting this moiety enhances cytotoxicity .
Fluorinated Analogs
  • (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-(4-phenylthiazol-2-yl)piperidin-4-one
    • Key Features : Fluorine substituents instead of chlorine.
    • Data : Yield = 75%, m.p. = 191–193°C; IR ν = 1626 cm⁻¹ (C=O stretch) .
  • 1-(3,5-Dichlorophenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one
    • Key Features : Fluorinated side chain; retains 3,5-dichlorophenyl group.
    • Data : Yield = 95%; ¹H NMR δ = 7.94 ppm (aromatic protons) .

Comparison :

  • Synthetic Efficiency : Fluorinated derivatives show high yields (75–95%), comparable to chlorinated analogs .

Structural Modifications and Bioactivity

N-Substituted Derivatives
  • 1-[3-(4-Hydroximino-1-piperidyl)propanoyl]piperidin-4-one Derivatives Example: Compound 4e with 4-nitrophenyl substituents. Data: Yield = 77%, m.p. = 189.8°C; MS m/z = 548.2114 (M⁺) .
  • 1-(4-Phenylthiazol-2-yl)piperidin-4-one Derivatives
    • Example : Compound 47 with 4-methylbenzylidene groups.
    • Data : Yield = 74%; elemental analysis: C, 77.60% .

Comparison :

  • Electron-Withdrawing Groups : Nitro substituents (4e) enhance reactivity but reduce yields compared to methyl groups (47) .
  • Anticancer Activity: Thiazole-containing derivatives (e.g., 47) show promise as protease inhibitors, while hydroximino derivatives (4c, 4d) exhibit tumor selectivity .

Physicochemical and Spectroscopic Properties

Compound MW (g/mol) m.p. (°C) Yield (%) Notable Spectral Data
1-(3,5-Dichlorophenyl)piperidin-4-one ~274.14 N/A N/A N/A
4c 526.17 192 89 MS m/z = 526.1652
4d 594.09 177.2 88 MS m/z = 594.0859
(3E,5E)-3,5-bis(4-F-benzylidene) 465.48 191–193 75 IR ν = 1626 cm⁻¹
Fluorinated butan-1-one 347.11 N/A 95 ¹H NMR δ = 7.94 (s, 2H)

Key Research Findings

  • Tumor-Selective Toxicity : Methiodide salts (e.g., 4c, 4d) demonstrate selective cytotoxicity, likely due to improved cellular uptake via quaternary ammonium groups .
  • Anti-Inflammatory Activity : Analogs with sulfonamide or benzylidene groups (e.g., ) show anti-inflammatory effects, though 3,5-dichloro derivatives are less studied in this context .
  • Metabolic Stability : Dichlorophenyl groups may slow hepatic metabolism compared to fluorine or nitro substituents, as inferred from QIVIVE models .

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